7-methoxy-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
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Overview
Description
7-methoxy-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H11N3O4 and its molecular weight is 321.292. The purity is usually 95%.
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Scientific Research Applications
Structural and Theoretical Studies
Structural Features and Theoretical Analysis : Research has been conducted on the structural features of compounds similar to 7-methoxy-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, involving experimental and theoretical studies such as Hartree-Fock (HF) and Density Functional Theory (DFT) methods to determine molecular structure, vibrational frequencies, and molecular electrostatic potential (MEP) maps. These studies provide insights into the compound's molecular geometry and electronic properties, which are essential for understanding its reactivity and potential applications in material science and pharmacology (Gumus et al., 2018).
Antimicrobial and Antifungal Potential
Potential Antibacterial and Antifungal Agents : A novel series of oxadiazole derivatives containing the 2H-chromen-2-one moiety has been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, which share structural similarities with the query compound, have shown promise as potential antimicrobial and antifungal agents, indicating the chemical framework's potential utility in developing new therapeutic agents (Mahesh et al., 2022).
Material Science and Organic Electronics
Optical Properties and Device Performance : Research on pyridine- and oxadiazole-containing compounds, similar to the chemical structure , has explored their synthesis, crystal structure, and performance in organic light-emitting diodes (OLEDs). These studies are crucial for the development of new materials for electronic devices, demonstrating the compound's potential applicability in the field of organic electronics and photonics (Wang et al., 2001).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . The compound may bind to its target receptor, initiating a cascade of biochemical reactions that result in its therapeutic effects.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit potent inhibitory activity against various targets . This suggests that the compound may have a significant impact on cellular processes.
Properties
IUPAC Name |
7-methoxy-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c1-22-12-3-2-11-8-13(17(21)23-14(11)9-12)16-20-19-15(24-16)10-4-6-18-7-5-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVBQASYFWQPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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